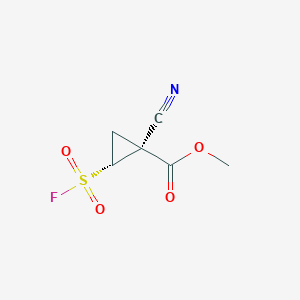
rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate, also known as rac-MFCA, is a synthetic compound used in a variety of scientific research applications. It is a member of the class of fluorosulfonates, which are compounds with a carbon-sulfur-fluorine bond. Rac-MFCA is used in a variety of biochemical and physiological studies due to its unique properties. In
科学研究应用
Rac-MFCA is used in a variety of scientific research applications. It is used in the study of enzyme kinetics, as it is a potent inhibitor of the enzyme acetylcholinesterase. It is also used in the study of enzyme-catalyzed reactions, as it is an effective substrate for many enzymes. In addition, rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate is used to study the effects of nitric oxide on cell signaling pathways. Finally, it is used in the study of protein-protein interactions, as it is an effective inhibitor of many proteins.
作用机制
Rac-MFCA acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme. Rac-MFCA also acts as a substrate for enzymes, as it binds to the active site of the enzyme and allows the enzyme to catalyze the reaction. Finally, rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate acts as an inhibitor of protein-protein interactions by binding to the active site of the protein and blocking the binding of the other protein.
Biochemical and Physiological Effects
Rac-MFCA has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This can lead to an increase in acetylcholine levels, which can have a variety of effects on the body. In addition, this compound has been shown to inhibit the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. This can lead to a decrease in nitric oxide levels, which can have a variety of effects on the body.
实验室实验的优点和局限性
Rac-MFCA has several advantages for lab experiments. It is a potent inhibitor of enzymes, which makes it ideal for studying enzyme kinetics and enzyme-catalyzed reactions. It is also an effective substrate for enzymes, which makes it ideal for studying protein-protein interactions. In addition, rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate is a relatively small molecule, which makes it easier to work with in the lab.
However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it may need to be replaced more often than other compounds. In addition, this compound is a relatively expensive compound, which can make it cost-prohibitive for some experiments.
未来方向
There are several potential future directions for the use of rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate in scientific research. One potential direction is the use of this compound in drug discovery and development. Rac-MFCA could be used to identify potential drug targets and to develop new drugs that target those targets. In addition, this compound could be used to study the effects of drugs on cell signaling pathways and other biochemical and physiological processes.
Another potential future direction is the use of this compound in biotechnology and synthetic biology. Rac-MFCA could be used to engineer new enzymes with improved properties or to create new pathways for the production of useful compounds. Finally, this compound could be used to study the effects of environmental toxins on biochemical and physiological processes.
Conclusion
In conclusion, this compound is a synthetic compound with a variety of scientific research applications. It is used in the study of enzyme kinetics, enzyme-catalyzed reactions, cell signaling pathways, and protein-protein interactions. It has several advantages for lab experiments, such as its potency as an inhibitor and substrate for enzymes, and its relatively small size. However, there are some limitations to its use, such as its short half-life and high cost. There are several potential future directions for the use of this compound, including drug discovery and development, biotechnology and synthetic biology, and the study of environmental toxins.
合成方法
Rac-MFCA is synthesized through a two-step process. The first step involves the reaction of 1,2-dichlorocyclopropane with methanesulfonyl chloride in the presence of a base. This reaction produces 1,2-dichloro-2-(chloromethyl)cyclopropane-1-carboxylate. The second step involves the reaction of 1,2-dichloro-2-(chloromethyl)cyclopropane-1-carboxylate with potassium fluoride in the presence of a base. This reaction produces rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate.
属性
IUPAC Name |
methyl (1R,2R)-1-cyano-2-fluorosulfonylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO4S/c1-12-5(9)6(3-8)2-4(6)13(7,10)11/h4H,2H2,1H3/t4-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRZEZDADQQCPA-XINAWCOVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1S(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]1S(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

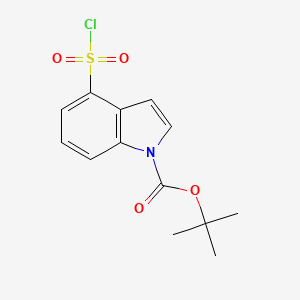

![1-[(4-fluoro-3-methoxyphenyl)methyl]-3-[5-(1H-pyrazol-4-yl)pyridin-2-yl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B6602095.png)
![1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride](/img/structure/B6602097.png)
![11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602107.png)
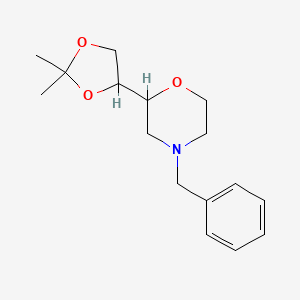
![6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane](/img/structure/B6602116.png)
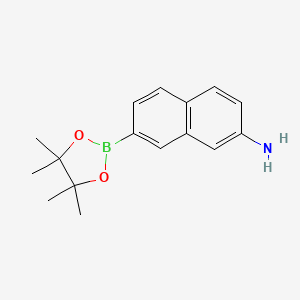
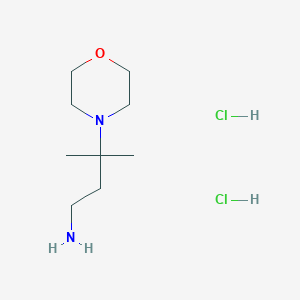
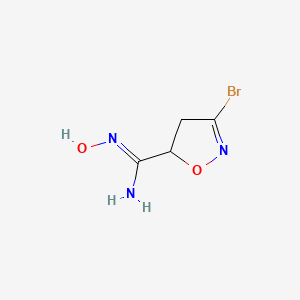
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/structure/B6602158.png)
![rac-5-({[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid, trans](/img/structure/B6602170.png)
